molecular formula C9H9BrClNO B325109 N-(4-bromo-3-chlorophenyl)propanamide

N-(4-bromo-3-chlorophenyl)propanamide

Cat. No.: B325109
M. Wt: 262.53 g/mol
InChI Key: UTCPSUJXHMKXBA-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-chlorophenyl)propanamide is a halogenated aromatic amide characterized by a propanamide backbone attached to a phenyl ring substituted with bromo (Br) and chloro (Cl) groups at the 4- and 3-positions, respectively. Halogenated propanamides are frequently studied for their pharmacological and material science relevance, particularly due to the electronic and steric effects imparted by halogens .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)propanamide

InChI

InChI=1S/C9H9BrClNO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

UTCPSUJXHMKXBA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)Br)Cl

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds :

N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8): Features a 4-bromophenyl group and a 2-chloro substituent on the propanamide chain. The chlorine on the aliphatic chain may enhance electrophilicity compared to aromatic Cl substitution .

2-Bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5): Contains a 4-chlorophenyl group and a 2-bromo substituent on the propanamide backbone. The bromine’s bulkiness could influence steric interactions in binding environments .

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide : Incorporates a phenethyl linker with a 3-chloro substituent and an isobutylphenyl group, demonstrating how extended aromatic systems modulate bioactivity .

3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide: A complex derivative with a pyrimidinone ring, highlighting the role of heterocyclic moieties in enhancing antiproliferative activity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
This compound 276.56 Not reported Likely organic solvents 4-Br, 3-Cl on phenyl; aliphatic amide
2-Bromo-N-(4-chlorophenyl)propanamide 262.53 Not reported DCM, DMSO 2-Br on propanamide; 4-Cl on phenyl
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 344.87 (calculated) Not reported Dichloromethane Phenethyl linker; isobutyl substitution

Crystallography : Related compounds, such as 3-chloro-N-(4-sulfamoylphenyl)propanamide, exhibit hydrogen-bonded networks (N–H⋯O) in crystal structures, suggesting similar stability for the target compound .

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